molecular formula C11H23NO B12092362 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol

1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol

Cat. No.: B12092362
M. Wt: 185.31 g/mol
InChI Key: FMUGCQRJGLQXFQ-UHFFFAOYSA-N
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Description

1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol is a secondary amine derivative characterized by a cyclohexyl ring substituted with two methyl groups at the 3-position and an amino-propanol side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and lipophilicity from the dimethylcyclohexyl moiety.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[(3,3-dimethylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-9(13)8-12-10-5-4-6-11(2,3)7-10/h9-10,12-13H,4-8H2,1-3H3

InChI Key

FMUGCQRJGLQXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCC(C1)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol involves several steps:

Mechanism of Action

The mechanism of action of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Derivatives

1-(1-(3,3-Dimethylcyclohexyl)ethoxy)propan-2-ol
  • Structure: Replaces the amino group with an ethoxy linkage.
  • Properties: Increased hydrophobicity compared to the amino derivative, enhancing compatibility with lipid-based formulations. Used in malodor neutralization due to its ability to bind volatile organic compounds .
  • Applications : Industrial odor control agents .
[2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methyl-propyl] Propanoate (CAS 141773-73-1)
  • Structure: Propanoate ester derivative of a related alcohol.
  • Properties : Higher volatility and stability, making it suitable for fragrance applications. Odor profile described as musky and woody .
  • Applications : Key ingredient in perfumery and flavoring agents .
2-(3,3-Dimethylcyclohexyl)propan-2-ol
  • Structure: Lacks the amino group, featuring a hydroxyl group directly attached to the cyclohexyl ring.
  • Properties: Intermediate in synthesizing esters (e.g., acetoxy derivatives) via Steglich esterification. Odor notes include erogenous and woody tones .
  • Applications : Precursor for fragrance molecules like 1-(3,3-Dimethylcyclohexyl)-1-methylethyl (Acetoxy)acetate .

Physicochemical Properties Comparison

Compound Molar Mass (g/mol) Density (g/cm³) Flash Point (°C) Solubility
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol ~213.35* N/A N/A Moderate in polar solvents
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 0.875 73.9 High in ethanol, ether
[2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methyl-propyl] Propanoate 284.40 ~0.92 (est.) >100 Insoluble in water

*Calculated based on molecular formula C₁₁H₂₁NO.

Biological Activity

1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol, also referred to as 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol, is a compound that has garnered interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, focusing on its interactions with various molecular targets, synthesis methods, and implications for drug development.

Chemical Structure and Properties

The compound features a cyclohexyl group with a 3,3-dimethyl substitution, combined with an amino alcohol moiety. This unique structure allows for diverse interactions within biological systems.

Property Value
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
SolubilitySoluble in water
Functional GroupsAmino group, Hydroxyl group

Biological Activity

1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol exhibits several biological activities primarily due to its ability to interact with various enzymes and receptors:

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its amine group allows it to act as a nucleophile, forming bonds with electrophilic centers in biomolecules. This interaction can modulate enzyme activity, particularly in the context of therapeutic applications:

  • Target Enzymes : Protein tyrosine kinases (PTKs), including Janus Kinase 3 (JAK3), which is involved in immune response regulation.

Receptor Binding

Research indicates that the compound may influence receptor binding activities, potentially affecting various biochemical pathways:

  • Receptor Types : Interactions with neurotransmitter receptors have been noted, suggesting implications for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on JAK3.
    • Findings : The compound demonstrated significant inhibition of JAK3 activity in vitro, indicating potential use in treating autoimmune diseases and transplant rejection .
  • Receptor Interaction Study :
    • Objective : To assess binding affinity to neurotransmitter receptors.
    • Findings : The compound showed a moderate affinity for serotonin receptors, suggesting possible applications in mood disorders .

Synthesis Methods

Various synthetic routes have been developed for producing 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol:

  • Starting Materials :
    • Cyclohexanone derivatives
    • Aminopropanol
  • General Reaction Scheme :

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